N-[3-(2-methylbenzimidazol-1-yl)propyl]-6-azaspiro[2.5]octane-2-carboxamide
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Overview
Description
N-[3-(2-methylbenzimidazol-1-yl)propyl]-6-azaspiro[25]octane-2-carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylbenzimidazol-1-yl)propyl]-6-azaspiro[2.5]octane-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions.
Alkylation: The benzimidazole derivative is then alkylated with 1,3-dibromopropane to introduce the propyl linker.
Spirocyclic Formation: The alkylated benzimidazole is reacted with 6-azaspiro[2.5]octane-2-carboxylic acid under basic conditions to form the final spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can convert nitro groups to amines.
Scientific Research Applications
N-[3-(2-methylbenzimidazol-1-yl)propyl]-6-azaspiro[2.5]octane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its pharmacological properties, including potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-methylbenzimidazol-1-yl)propyl]-6-azaspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The spirocyclic structure may enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole, which are used as antiparasitic agents.
Spirocyclic Compounds: Molecules such as spirooxindoles, which have shown promise in medicinal chemistry.
Uniqueness
N-[3-(2-methylbenzimidazol-1-yl)propyl]-6-azaspiro[2.5]octane-2-carboxamide is unique due to its combination of a benzimidazole moiety with a spirocyclic structure. This dual functionality may provide enhanced biological activity and specificity compared to other compounds with only one of these features.
Properties
IUPAC Name |
N-[3-(2-methylbenzimidazol-1-yl)propyl]-6-azaspiro[2.5]octane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-14-22-16-5-2-3-6-17(16)23(14)12-4-9-21-18(24)15-13-19(15)7-10-20-11-8-19/h2-3,5-6,15,20H,4,7-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBYZNBUIQIUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCNC(=O)C3CC34CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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